molecular formula C11H7F2N3O2 B8155029 6-(2,4-Difluorophenyl)-3-nitropyridin-2-amine

6-(2,4-Difluorophenyl)-3-nitropyridin-2-amine

Cat. No.: B8155029
M. Wt: 251.19 g/mol
InChI Key: KFGPVKHKEYZGLP-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenyl)-3-nitropyridin-2-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a nitro group on the pyridine ring. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Difluorophenyl)-3-nitropyridin-2-amine typically involves the following steps:

    Nitration of 2-Aminopyridine: The starting material, 2-aminopyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the pyridine ring.

    Fluorination of Phenyl Ring: The nitrated product is then subjected to a fluorination reaction using a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like sulfolane. This step introduces the fluorine atoms at the 2- and 4-positions of the phenyl ring.

    Coupling Reaction: The final step involves coupling the fluorinated phenyl ring with the nitrated pyridine ring using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Difluorophenyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Potassium fluoride (KF), sulfolane solvent.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group forms amino derivatives.

    Substituted Phenyl Derivatives: Nucleophilic substitution reactions yield various substituted phenyl derivatives.

Scientific Research Applications

6-(2,4-Difluorophenyl)-3-nitropyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2,4-Difluorophenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, leading to modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenyl isocyanate: Another fluorinated compound with similar structural features.

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: A related compound with a benzamide functional group.

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: A fluorinated benzoxazole derivative with antibacterial activity.

Uniqueness

6-(2,4-Difluorophenyl)-3-nitropyridin-2-amine is unique due to the combination of its fluorinated phenyl ring and nitro-substituted pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

6-(2,4-difluorophenyl)-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N3O2/c12-6-1-2-7(8(13)5-6)9-3-4-10(16(17)18)11(14)15-9/h1-5H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGPVKHKEYZGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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